4-(1-Aminoethyl)benzene-1-sulfonamide hydrochloride
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Overview
Description
4-(1-Aminoethyl)benzene-1-sulfonamide hydrochloride is a chemical compound with the molecular formula C8H12N2O2S·HCl and a molecular weight of 236.72 g/mol . This compound is known for its unique chemical structure and potential biological activity, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminoethyl)benzene-1-sulfonamide hydrochloride typically involves the reaction of 4-(1-Aminoethyl)benzene-1-sulfonamide with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(1-Aminoethyl)benzene-1-sulfonamide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
4-(1-Aminoethyl)benzene-1-sulfonamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(1-Aminoethyl)benzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminoethyl)benzenesulfonamide: Another sulfonamide compound with similar chemical properties.
Sulfanilamide: A well-known sulfonamide antibiotic with a different structure but similar functional group.
Methanesulfonamide: A simpler sulfonamide compound used in various chemical applications.
Uniqueness
4-(1-Aminoethyl)benzene-1-sulfonamide hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity.
Properties
CAS No. |
116599-30-5 |
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Molecular Formula |
C8H13ClN2O2S |
Molecular Weight |
236.72 g/mol |
IUPAC Name |
4-(1-aminoethyl)benzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C8H12N2O2S.ClH/c1-6(9)7-2-4-8(5-3-7)13(10,11)12;/h2-6H,9H2,1H3,(H2,10,11,12);1H |
InChI Key |
KBEDWXLKBDLBEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)N)N.Cl |
Origin of Product |
United States |
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